N,N-bis[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine
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Overview
Description
N,N-bis[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine is a chemical compound that features a tetrazole ring substituted with two chlorophenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine typically involves the reaction of 2-chlorobenzyl chloride with sodium azide to form the corresponding azide. This intermediate is then subjected to cyclization under acidic conditions to yield the tetrazole ring . The reaction conditions often include the use of solvents such as toluene and catalysts like tetrabutylammonium iodide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N,N-bis[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted tetrazoles.
Scientific Research Applications
N,N-bis[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Mechanism of Action
The mechanism of action of N,N-bis[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest interactions with proteins involved in cell signaling and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(5,5’–(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2-chlorophenyl)acetamides
- N,N’-Bis((2-chlorophenyl)(4-chlorophenyl)methyl)urea
Uniqueness
N,N-bis[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N,N-bis[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N5/c16-13-7-3-1-5-11(13)9-22(15-18-20-21-19-15)10-12-6-2-4-8-14(12)17/h1-8H,9-10H2,(H,18,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEWRELKFPIDGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC2=CC=CC=C2Cl)C3=NNN=N3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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